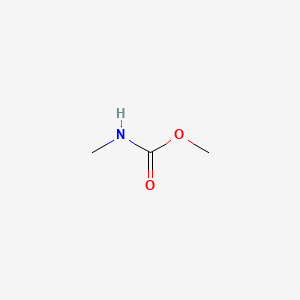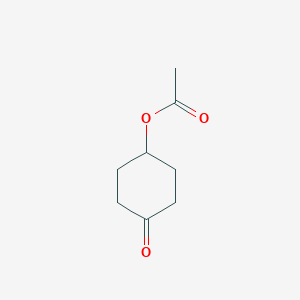
4-Oxocyclohexyl acetate
Overview
Description
4-Oxocyclohexyl acetate is a chemical compound with the CAS Number: 41043-88-3 . It has a molecular weight of 156.18 and its IUPAC name is 4-oxocyclohexyl acetate . It is in liquid form at room temperature .
Molecular Structure Analysis
The InChI code for 4-Oxocyclohexyl acetate is 1S/C8H12O3/c1-6(9)11-8-4-2-7(10)3-5-8/h8H,2-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
4-Oxocyclohexyl acetate is a liquid at room temperature . It has a molecular weight of 156.18 .
Scientific Research Applications
Medicinal Intermediate Synthesis
4-Oxocyclohexyl acetate is utilized in the synthesis of medicinal intermediates. For instance, Yin Xian-qing (2006) demonstrated the use of Jones reagent as an oxidant for synthesizing N-(4-oxocyclohexyl) acetamid, a medicinal intermediate. This approach offers mild and controllable reaction conditions, significant time efficiency, and stable yield (Yin Xian-qing, 2006).
Antiviral Compound Synthesis
In the field of antiviral research, 4-oxocyclohexyl acetate plays a role in synthesizing nucleoside analogues with antiviral potential. Mantione et al. (2016) reported the use of racemic 4-oxocyclopent-2-en-1-yl acetate for creating nucleoside analogues with pyrimidine and purine heterobases, yielding compounds active against viruses like HPV (Mantione et al., 2016).
Organic Synthesis and Polymerization
The compound is also significant in organic synthesis and polymerization processes. Minuti et al. (1993) demonstrated the use of 4-oxo-2-cyclopentenyl acetate in Tandem Diels-Alder Reaction under aluminum chloride catalysis, which is an efficient method for synthesizing hydrofluorenones (Minuti et al., 1993). Bouchékif et al. (2008) explored its use in the cationic ring-opening polymerization of oxetane, demonstrating its role in producing polymers with predictable molecular weight and narrow distribution (Bouchékif et al., 2008).
Environmental and Pharmaceutical Research
In environmental and pharmaceutical research contexts, 4-oxocyclohexyl acetate is used in studies related to the stability and degradation of chemicals. For example, Yang et al. (2017) investigated the use of acetate in stimulating the degradation of 2,4-dichlorophenoxyacetic acid under methanogenic conditions, providing insights into soil remediation strategies (Yang et al., 2017). Saad et al. (2019) developed an HPLC method for studying the stability of Oxyclozanide, a veterinary medicine, and its degradation under various conditions, demonstrating the utility of 4-oxocyclohexyl acetate in such assessments (Saad et al., 2019).
Safety And Hazards
The safety information for 4-Oxocyclohexyl acetate includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound can be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
(4-oxocyclohexyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-6(9)11-8-4-2-7(10)3-5-8/h8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMRTOLIRJUOPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340581 | |
| Record name | 4-Oxocyclohexyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxocyclohexyl acetate | |
CAS RN |
41043-88-3 | |
| Record name | 4-(Acetyloxy)cyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41043-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Oxocyclohexyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



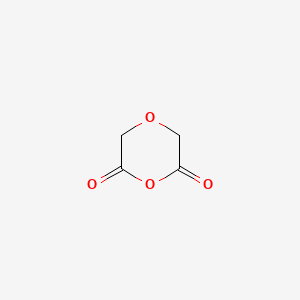
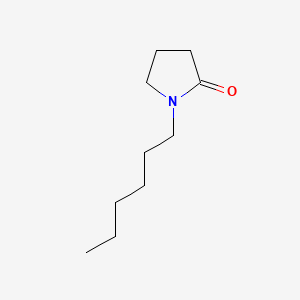
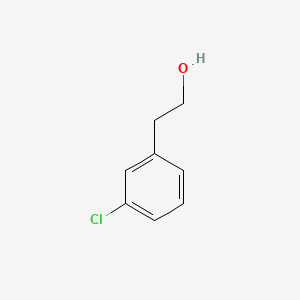
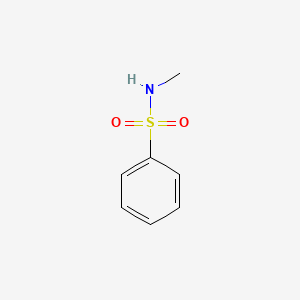
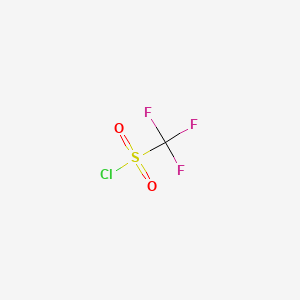
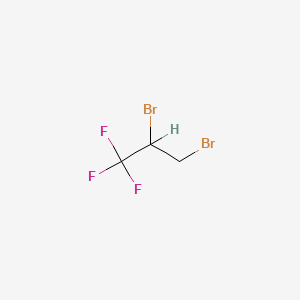
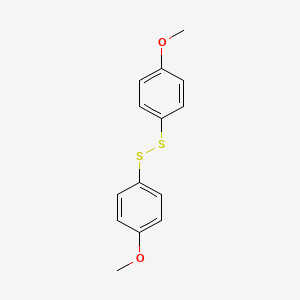
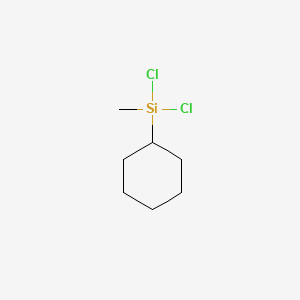

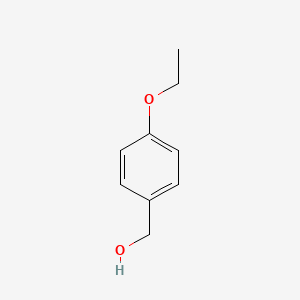
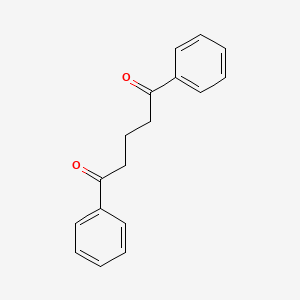
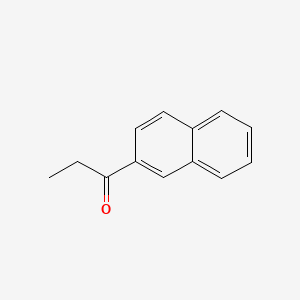
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-, dipotassium salt](/img/structure/B1583375.png)
